- Preparation of pyrimidine compounds as EGFR and ERBB2 inhibitor for treating cancer, World Intellectual Property Organization, , ,

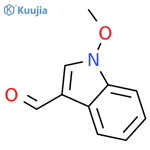

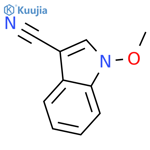

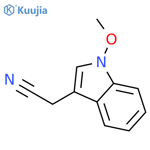

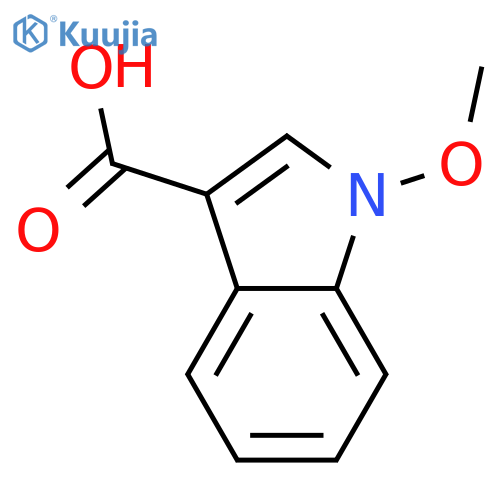

Cas no 91913-76-7 (1-methoxy-1H-Indole-3-carboxylic acid)

91913-76-7 structure

Produktname:1-methoxy-1H-Indole-3-carboxylic acid

1-methoxy-1H-Indole-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-methoxy-1H-Indole-3-carboxylic acid

- 1-Methoxyindole-3-carboxylic aci

- 1H-Indole-3-carboxylicacid, 1-methoxy-

- 1-methoxyindole-3-carboxylic acid

- 1H-Indole-3-carboxylicacid,1-methoxy

- [ "" ]

- 1-Methoxy-1H-indole-3-carboxylic acid (ACI)

- E80470

- B2703-476550

- 1-methoxyindole-3-carboxylicacid

- SCHEMBL22955702

- HY-N1635

- CS-0017296

- DTXSID00238760

- AKOS006272876

- 91913-76-7

- FS-8625

- DB-328962

-

- Inchi: 1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)

- InChI-Schlüssel: NYXZLEZAQMDQPX-UHFFFAOYSA-N

- Lächelt: O=C(C1C2C(=CC=CC=2)N(OC)C=1)O

Berechnete Eigenschaften

- Genaue Masse: 191.05800

- Monoisotopenmasse: 191.058

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 2

- Komplexität: 231

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.9

- Topologische Polaroberfläche: 51.5A^2

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.29

- Siedepunkt: 382°Cat760mmHg

- Flammpunkt: 184.8°C

- Brechungsindex: 1.598

- PSA: 51.46000

- LogP: 1.39790

1-methoxy-1H-Indole-3-carboxylic acid Sicherheitsinformationen

- Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser

1-methoxy-1H-Indole-3-carboxylic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70010-5mg |

1-methoxyindole-3-carboxylic acid |

91913-76-7 | 5mg |

¥3520.0 | 2022-04-27 | ||

| A2B Chem LLC | AH97241-1mg |

1-Methoxyindole-3-Carboxylic Acid |

91913-76-7 | >97% | 1mg |

$699.00 | 2023-12-29 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2551-1 mL * 10 mM (in DMSO) |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-08 | ||

| A2B Chem LLC | AH97241-5mg |

1-Methoxyindole-3-Carboxylic Acid |

91913-76-7 | 97.5% | 5mg |

$577.00 | 2024-07-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2551-1 mg |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 1mg |

¥1795.00 | 2022-04-26 | ||

| Alichem | A199007483-5mg |

1-Methoxyindole-3-Carboxylic Acid |

91913-76-7 | 95% | 5mg |

$672.00 | 2023-08-31 | |

| TargetMol Chemicals | TN2551-5 mg |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| TargetMol Chemicals | TN2551-5mg |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 5mg |

¥ 3230 | 2024-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087119-5mg |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 98% | 5mg |

¥2029.00 | 2024-04-25 | |

| TargetMol Chemicals | TN2551-1 ml * 10 mm |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 |

1-methoxy-1H-Indole-3-carboxylic acid Herstellungsverfahren

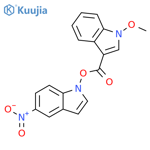

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , 2-Methyl-2-butene , Water ; 24 h, 20 - 30 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

1.2 Solvents: Dimethylformamide

1.2 Solvents: Dimethylformamide

Referenz

- Simple syntheses of analogs of a wasabi phytoalexin, Heterocycles, 2001, 55(12), 2361-2368

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- An improved preparation of 1-hydroxyindole and the synthesis of some related 3-carboxylic acids and 1-methoxyindole-3-acetonitrile, Journal of Chemical Research, 1984, (4),

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Thioglucosidase Solvents: Water ; 20 h, rt

Referenz

- Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Synthesis and antiproliferative activity of 1-methoxy-,1-(α-D-ribofuranosyl)- and 1-(β-D-ribofuranosyl)brassenin B, ARKIVOC (Gainesville, 2008, (8), 85-104

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol

Referenz

- Syntheses of wasabi phytoalexin (methyl 1-methoxyindole-3-carboxylate) and its 5-iodo derivative, and their nucleophilic substitution reactions, Heterocycles, 2001, 54(1), 425-432

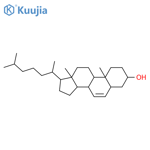

1-methoxy-1H-Indole-3-carboxylic acid Raw materials

- 1-methoxy-1H-Indole-3-carbonitrile

- 1-methoxy-1H-indole-3-carbaldehyde

- 1H-Indole, 1-methoxy-3-[[(5-nitro-1H-indol-1-yl)oxy]carbonyl]-

- Cholesterol

- Caulilexin C

1-methoxy-1H-Indole-3-carboxylic acid Preparation Products

1-methoxy-1H-Indole-3-carboxylic acid Verwandte Literatur

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

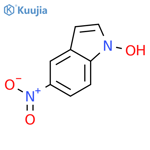

91913-76-7 (1-methoxy-1H-Indole-3-carboxylic acid) Verwandte Produkte

- 1178271-16-3(6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine)

- 1823308-33-3(1-Pyrrolidinecarboxylic acid, 3-(2-propen-1-yloxy)-, 1,1-dimethylethyl ester)

- 272447-40-2((S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione)

- 2891602-14-3(2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone)

- 94475-64-6(3-(benzyloxy)pyridin-2-ol)

- 74974-49-5(Benzenemethanol,4-(diethylamino)-)

- 1806902-45-3(2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride)

- 2171864-68-7(2-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid)

- 1806481-72-0(1-Bromo-3-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one)

- 2098017-99-1(Tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:91913-76-7)1-methoxy-1H-Indole-3-carboxylic acid

Reinheit:99%

Menge:5mg

Preis ($):169.0